molecular formula C23H29NO4 B1234086 Propiverine N-oxide CAS No. 111071-96-6

Propiverine N-oxide

Cat. No. B1234086
CAS RN: 111071-96-6
M. Wt: 383.5 g/mol
InChI Key: UCEROFWFVDOVSQ-UHFFFAOYSA-N
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Description

Propiverine N-oxide is a synthetic compound that has been widely studied for its potential therapeutic applications in various medical conditions. It is a derivative of propiverine, a well-known anticholinergic drug used to treat urinary incontinence and overactive bladder syndrome. This compound is a promising candidate for drug development due to its unique chemical properties and mechanism of action.

Scientific Research Applications

1. Pharmacokinetic Studies

Propiverine N-oxide has been the subject of extensive pharmacokinetic studies. A study by Yoon et al. (2005) developed a sensitive method for the determination of propiverine and its N-oxide metabolite in human plasma. This method, involving liquid chromatography and tandem mass spectrometry, facilitates accurate measurement of these compounds, thereby supporting pharmacokinetic analyses.

2. Binding Activities in Bladder and Brain

Research by Uchida et al. (2007) investigated the binding activities of propiverine and its N-oxide metabolites to L-type calcium channel antagonist receptors in the rat bladder and brain. This study highlighted the potential relevance of these activities in treating overactive bladder.

3. Muscarinic Receptor Binding

The contribution of N-oxide metabolites to the binding of muscarinic receptors in relation to the pharmacokinetics of propiverine was characterized by Yamada et al. (2010). This study provided insights into how these metabolites influence receptor binding, particularly in the bladder.

4. Analysis in Clinical Studies

This compound has also been analyzed in the context of clinical studies. Komoto et al. (2004) developed a high-performance liquid chromatography method for determining propiverine hydrochloride and its N-oxide metabolite in human plasma, which is essential for clinical study analysis.

5. Effects on Bladder Activity

A study on the effects of propiverine and its N-oxide metabolite on bladder contraction and salivation in mini pigs was conducted by Scheepe et al. (2008). This study is significant for understanding the drug's impacts on bladder function and potential side effects.

properties

IUPAC Name

(1-methyl-1-oxidopiperidin-1-ium-4-yl) 2,2-diphenyl-2-propoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-3-18-27-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)28-21-14-16-24(2,26)17-15-21/h4-13,21H,3,14-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEROFWFVDOVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC[N+](CC3)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20911982
Record name 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111071-96-6
Record name Propiverine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111071966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1-oxo-1lambda~5~-piperidin-4-yl diphenyl(propoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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